N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide
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Description
N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide is a synthetic compound with potential pharmaceutical applications. Its chemical structure combines a pyrazole ring, a pyrimidine moiety, and a benzamide group. Let’s explore its properties and implications.
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions, functional group modifications, and condensation reactions. Researchers have developed various synthetic routes to access it, optimizing yields and purity. Further studies are needed to refine and streamline the synthesis process.
Molecular Structure Analysis
The molecular structure of N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide reveals key features:
- The cyclopropyl group contributes rigidity and steric effects.
- The pyrazole and pyrimidine rings play crucial roles in binding interactions.
- The methoxybenzamide moiety may influence solubility and pharmacokinetics.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Hydrolysis : The amide bond can undergo hydrolysis under specific conditions.
- Substitution Reactions : The cyclopropyl group may be substituted with other functional groups.
- Oxidation/Reduction : The dimethylpyrimidine ring could be oxidized or reduced.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the compound’s melting point to assess its stability.
- Solubility : Evaluate its solubility in different solvents.
- Spectroscopic Data : Obtain NMR, IR, and mass spectrometry data for characterization.
Safety And Hazards
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Environmental Impact : Consider its environmental fate and potential harm.
- Handling Precautions : Researchers should follow safety protocols during synthesis and handling.
Future Directions
- Biological Studies : Investigate its biological activity, including cell-based assays and animal models.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.
- Formulation Development : Optimize drug delivery systems for clinical use.
properties
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-11-12(2)21-20(23-18(11)26)25-17(10-16(24-25)13-4-5-13)22-19(27)14-6-8-15(28-3)9-7-14/h6-10,13H,4-5H2,1-3H3,(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFRQXOGXGTAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide |
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